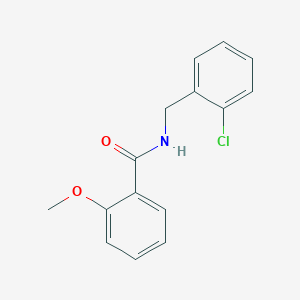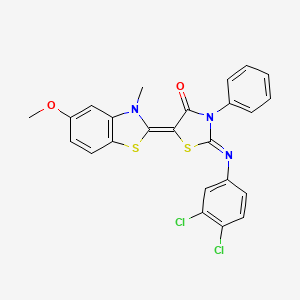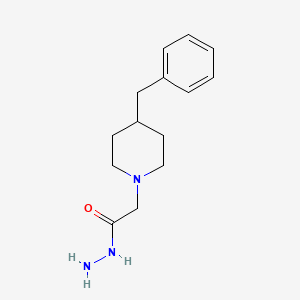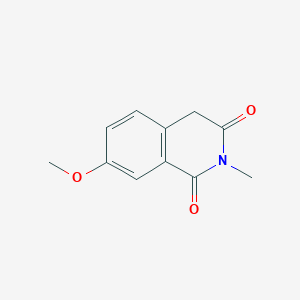![molecular formula C20H26N2O3 B5018411 N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide is a compound that features an adamantane core, a unique and highly stable polycyclic structure The adamantane moiety is known for its rigidity and stability, which imparts significant chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide typically involves the functionalization of the adamantane core followed by the introduction of the nitrobenzamide group. One common method involves the alkylation of 3,5-dimethyladamantane with a suitable alkylating agent to introduce the methyl group. This is followed by nitration to introduce the nitro group and subsequent amidation to form the benzamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The adamantane core can be functionalized through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Substitution reactions often involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated derivatives, and substituted adamantane compounds .
Applications De Recherche Scientifique
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to effectively interact with its targets. The nitrobenzamide group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(adamantan-1-yl)-4-nitrobenzamide
- N-(3,5-dimethyladamantan-1-yl)-4-aminobenzamide
- N-(adamantan-1-yl)-4-aminobenzamide
Uniqueness
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide is unique due to the presence of both the 3,5-dimethyladamantane and nitrobenzamide groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-18-7-14-8-19(2,10-18)12-20(9-14,11-18)13-21-17(23)15-3-5-16(6-4-15)22(24)25/h3-6,14H,7-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCAMGWUWYATDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5018328.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)

![3,4,5-trimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5018354.png)
![10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5018365.png)
![N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B5018392.png)
![1-[(3-bromo-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5018395.png)




![2-ethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5018427.png)
